molecular formula C17H18O3 B15064602 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one CAS No. 81418-45-3

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one

Cat. No.: B15064602
CAS No.: 81418-45-3
M. Wt: 270.32 g/mol
InChI Key: XUYZPYMIRMCVLD-UHFFFAOYSA-N
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Description

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a prop-2-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.

    Alkylation: The naphthalene derivative undergoes alkylation with a prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the ethan-1-one group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction times.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethan-1-one group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions include:

    Carboxylic Acids: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares structural similarities but differs in the position of the methoxy groups and the presence of a methyl group.

    (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar in having methoxy and prop-1-en-1-yl groups but differs in the core structure.

Uniqueness

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

81418-45-3

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(1,4-dimethoxy-3-prop-2-enylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C17H18O3/c1-5-8-14-15(11(2)18)17(20-4)13-10-7-6-9-12(13)16(14)19-3/h5-7,9-10H,1,8H2,2-4H3

InChI Key

XUYZPYMIRMCVLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1CC=C)OC)OC

Origin of Product

United States

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